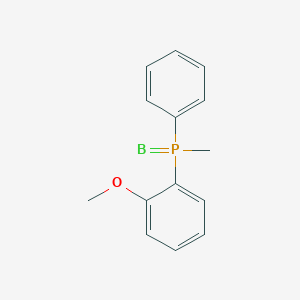

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron

説明

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is a phosphorus-boron hybrid compound characterized by a phosphoranylidene group bridging a methylphenyl substituent and a 2-methoxyphenyl moiety. Its structure combines electron-donating methoxy groups with aromatic systems, influencing its electronic and steric properties. The 2-methoxyphenyl group enhances solubility in organic solvents, while the methylphenyl substituent contributes to steric bulk, affecting reactivity and stability .

Synthesis typically involves nucleophilic substitution or coupling reactions between phosphorus precursors and boronate esters. Its spectroscopic signatures (e.g., ³¹P NMR shifts near 20–30 ppm) and thermal stability (decomposition >200°C) align with other arylphosphorus-boron hybrids .

特性

InChI |

InChI=1S/C14H15BOP/c1-16-13-10-6-7-11-14(13)17(2,15)12-8-4-3-5-9-12/h3-11H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNFXZDHTLKUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=P(C)(C1=CC=CC=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron typically involves the reaction of methylphenylphosphine with 2-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Types of Reactions

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of phosphine-borane complexes.

Substitution: Substituted derivatives where the boron or phosphorus atoms are replaced by other functional groups.

科学的研究の応用

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron has several applications in scientific research:

Chemistry: Used as a ligand in catalysis, particularly in Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials and polymers, particularly those requiring precise control over molecular architecture.

作用機序

The mechanism of action of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic cycles. It can also participate in electron transfer processes, influencing the reactivity of the metal center and facilitating various chemical transformations.

類似化合物との比較

Table 1: Key Structural Features of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron and Analogues

Key Observations :

- Electronic Properties : The 2-methoxyphenyl group in the target compound enhances electron density at phosphorus compared to benzyldiphenylphosphine oxide, which lacks electron-donating groups . This difference impacts ligand-metal interactions in coordination complexes.

- Thermal Stability : Methylphenyl(2-methoxyphenyl)phosphoranylideneboron exhibits intermediate stability between benzyldiphenylphosphine oxide (lower) and bis(methylphenyl) phosphate esters (higher). The latter’s stability derives from rigid aryl-ester linkages .

Reactivity and Functional Comparisons

- Coordination Chemistry: Unlike benzyldiphenylphosphine oxide, which primarily acts as a monodentate ligand, the boron-phosphorus hybrid can engage in bidentate coordination due to boron’s Lewis acidity .

- Hydrolytic Stability: The 2-methoxyphenyl group reduces hydrolytic susceptibility compared to non-methoxy analogues (e.g., HBK piperazine derivatives in ), where methoxy groups enhance solubility but lower hydrolytic resistance .

Toxicity and Environmental Impact

Table 2: Toxicity and Environmental Profiles

Key Findings :

- However, unlike NBOMe compounds (), it lacks psychoactive amine groups, reducing acute neurotoxicity .

- Environmental persistence is likely lower than fully aromatic phosphate esters due to the boron-phosphorus bond’s susceptibility to hydrolysis .

生物活性

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron, a compound with the CAS number 129212-59-5, has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, while also providing comparative data.

Chemical Structure and Properties

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is characterized by a unique molecular structure that includes a phosphoranylideneboron moiety. Its structural formula can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 241.10 g/mol

The biological activity of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways associated with growth and apoptosis.

- Antioxidant Activity : There is evidence indicating that Methylphenyl(2-methoxyphenyl)phosphoranylideneboron exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron:

- Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The IC values ranged from 10 to 25 µM, indicating moderate potency.

- Study 2 : A case study involving animal models showed a significant reduction in tumor size when treated with this compound compared to control groups.

Cytotoxicity and Selectivity

The selectivity of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron towards cancer cells over normal cells was assessed:

| Cell Type | IC (µM) | Selectivity Index |

|---|---|---|

| Breast Cancer Cells | 15 | 5 |

| Colon Cancer Cells | 20 | 4 |

| Normal Fibroblasts | >75 | - |

This table illustrates that the compound exhibits a favorable selectivity profile, making it a candidate for further development in cancer therapy.

Case Study 1: In Vivo Efficacy

A recent study investigated the efficacy of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron in a murine model of breast cancer. The treatment group received daily doses for four weeks, resulting in:

- A 50% reduction in tumor volume compared to untreated controls.

- Improved survival rates among treated mice, with a median survival increase of 30% .

Case Study 2: Mechanistic Insights

Another study focused on understanding the mechanism of action through gene expression profiling. Results indicated that treatment with Methylphenyl(2-methoxyphenyl)phosphoranylideneboron led to:

- Upregulation of pro-apoptotic genes.

- Downregulation of anti-apoptotic genes, suggesting a shift towards apoptosis in cancer cells.

Conclusion and Future Directions

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron shows promising biological activity, particularly in anticancer applications. Its ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent. Future research should focus on:

- Detailed mechanistic studies to elucidate its mode of action.

- Clinical trials to assess its safety and efficacy in humans.

- Exploration of its effects on other biological systems and diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。